

1,2-diphenylpropene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylpropene

Cat. No.: B3430406

[Get Quote](#)

Technical Guide: 1,2-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropene, also known as α -methylstilbene, is an organic compound with the chemical formula C15H14.^[1] It belongs to the stilbene family, a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.^[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of **1,2-diphenylpropene** and its derivatives, tailored for professionals in research and drug development.

Chemical and Physical Properties

1,2-Diphenylpropene exists as two geometric isomers: (E)-**1,2-diphenylpropene** (trans) and (Z)-**1,2-diphenylpropene** (cis). The properties of these isomers, along with the general properties of the compound, are summarized in the tables below.

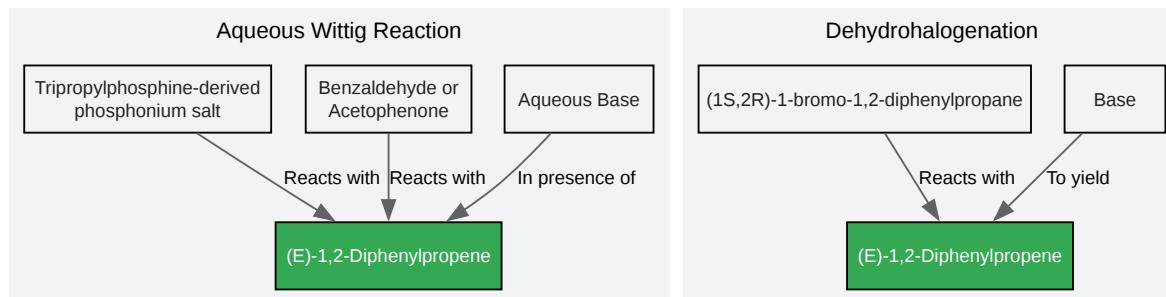
General Properties

Property	Value	Reference
Molecular Formula	C15H14	[1]
Molecular Weight	194.27 g/mol	[1]
Common Synonyms	α -Methylstilbene, 1-Methyl-1,2-diphenylethene	[1]

Isomer-Specific Information

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)
(E)-1,2-diphenylpropene	833-81-8	81-83	285-286
(Z)-1,2-diphenylpropene	1017-22-7	48	Not available

Synthesis of 1,2-Diphenylpropene


The synthesis of α -methylstilbenes, including **1,2-diphenylpropene**, can be achieved through various organic chemistry methodologies. A notable approach is the aqueous Wittig reaction, which offers a high-yielding and environmentally friendly route.[\[1\]](#) Another method involves the dehydrohalogenation of a suitable precursor.[\[3\]](#)

Experimental Protocol: Aqueous Wittig Reaction for α -Methylstilbenes (General Methodology)

While a detailed, step-by-step protocol for the synthesis of **1,2-diphenylpropene** was not available in the cited literature, a general methodology for the synthesis of α -methylstilbenes using an aqueous Wittig reaction has been described.[\[1\]](#) This method utilizes tripropylphosphine-derived phosphonium salts and is noted for its high yields and simple product isolation by filtration.[\[1\]](#)

Conceptual Workflow for the Synthesis of **1,2-Diphenylpropene**:

General Synthesis Approach for 1,2-Diphenylpropene

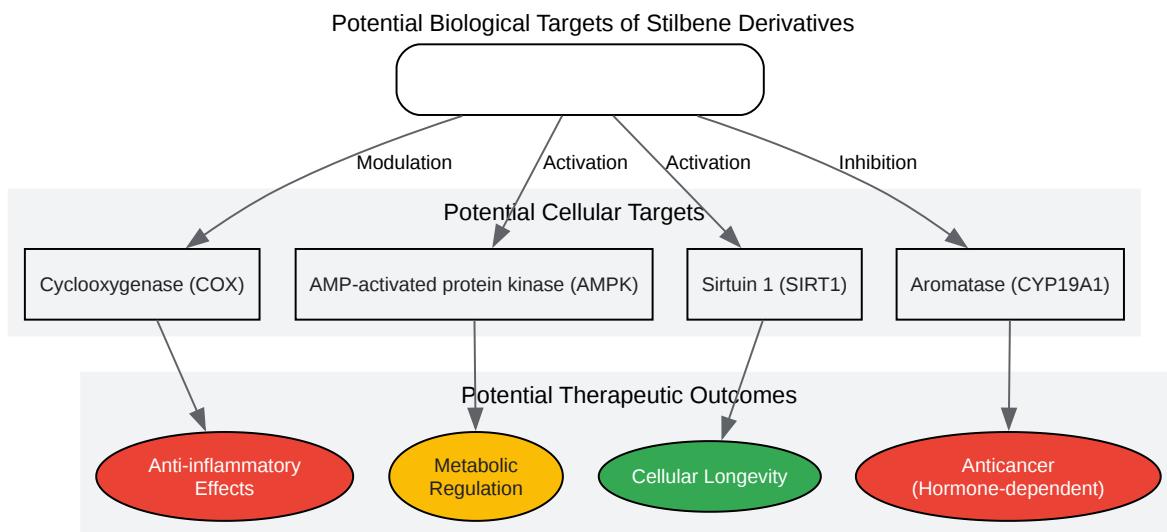
[Click to download full resolution via product page](#)

Caption: General synthetic routes to **1,2-diphenylpropene**.

Biological Activity and Therapeutic Potential

Stilbene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, estrogenic, and anti-inflammatory properties.^[4] While research on the specific biological profile of **1,2-diphenylpropene** is limited, studies on its hydroxylated and other derivatives provide insights into its potential applications in drug discovery.

Estrogenic and Antiestrogenic Activity


Certain derivatives of α -methylstilbene have demonstrated significant estrogenic effects. For instance, 4,4'-dihydroxy- α -methylstilbene exhibits very strong estrogenic activity.^[4] This highlights the potential for developing selective estrogen receptor modulators (SERMs) based on the **1,2-diphenylpropene** scaffold.

Aromatase Inhibition

α -Methylstilbenes have been utilized as precursors for the synthesis of potent human aromatase (CYP19A1) inhibitors.^[1] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. A study reported the development of stilbenoid-triazoles derived from α -methylstilbenes, with one compound exhibiting a Ki of 8 nM for aromatase inhibition in vitro.^[1]

Potential Signaling Pathways

While specific signaling pathways for **1,2-diphenylpropene** have not been fully elucidated, the broader class of stilbenoids is known to interact with various cellular targets. These interactions suggest potential mechanisms of action that could be relevant for **1,2-diphenylpropene** derivatives.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways for stilbene derivatives.

Conclusion

1,2-Diphenylpropene serves as a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting hormonal pathways. While in-depth biological studies on the parent compound are not extensively documented, its derivatives have shown promise as potent estrogenic agents and aromatase inhibitors. Further research into the synthesis of novel **1,2-diphenylpropene** analogs and comprehensive evaluation of their biological activities are warranted to fully explore their therapeutic potential. The synthetic methodologies outlined,

such as the aqueous Wittig reaction, provide a foundation for the generation of compound libraries for screening and lead optimization in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of α -methylstilbenes using an aqueous Wittig methodology and application toward the development of potent human aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved How to solve Dehydrohalogenation of | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,2-diphenylpropene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430406#1-2-diphenylpropene-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com